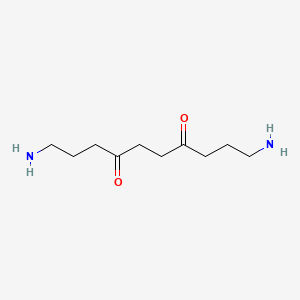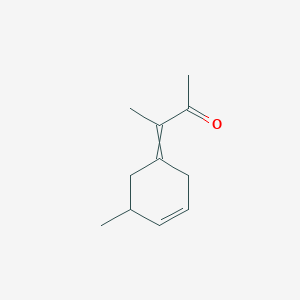
5,5',6,6'-Tetraethyl-3,3'-bi-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine: is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of ethyl groups at the 5, 5’, 6, and 6’ positions, making it a tetraethyl derivative of bi-1,2,4-triazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted hydrazines with nitriles or other suitable reagents to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound may be explored for therapeutic applications. For example, its structure can be modified to create drugs with specific pharmacological effects.
Industry: In the industrial sector, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can be used in the production of specialty chemicals, agrochemicals, and other products requiring triazine derivatives.
Mechanism of Action
The mechanism of action of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
5,5’,6,6’-Tetramethyl-3,3’-bi-1,2,4-triazine: A similar compound with methyl groups instead of ethyl groups.
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-oxadiazine: A related compound with an oxadiazine ring instead of a triazine ring.
Uniqueness: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is unique due to its specific substitution pattern and the presence of ethyl groups
Properties
CAS No. |
95537-77-2 |
|---|---|
Molecular Formula |
C14H20N6 |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
3-(5,6-diethyl-1,2,4-triazin-3-yl)-5,6-diethyl-1,2,4-triazine |
InChI |
InChI=1S/C14H20N6/c1-5-9-11(7-3)17-19-13(15-9)14-16-10(6-2)12(8-4)18-20-14/h5-8H2,1-4H3 |
InChI Key |
IZPIZGIRFBNFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC(=N1)C2=NC(=C(N=N2)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
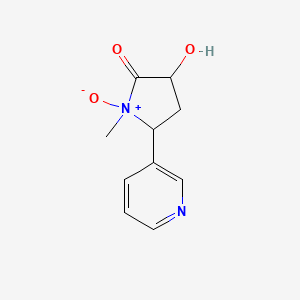
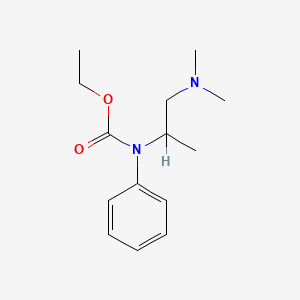
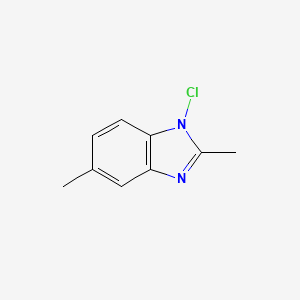
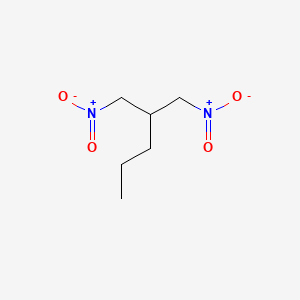
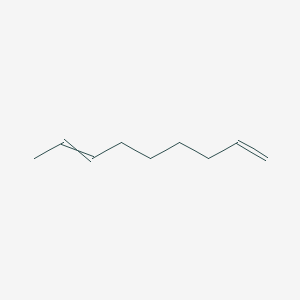
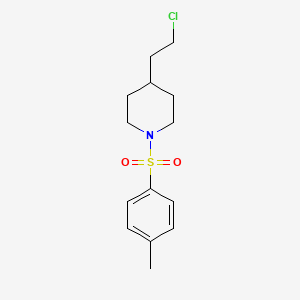
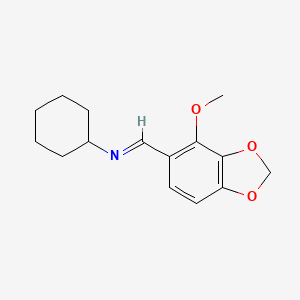
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)


